molecular formula C10H12ClN3 B1438933 2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile hydrochloride CAS No. 1171498-25-1

2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile hydrochloride

Cat. No. B1438933
M. Wt: 209.67 g/mol
InChI Key: AXYQOJLGGLWNSE-UHFFFAOYSA-N
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Description

“2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile hydrochloride” is a chemical compound with the CAS Number: 1171498-25-1 . It has a molecular weight of 209.68 and its IUPAC name is 2-(1-pyrrolidinyl)nicotinonitrile hydrochloride .


Molecular Structure Analysis

The InChI code for “2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile hydrochloride” is 1S/C10H11N3.ClH/c11-8-9-4-3-5-12-10 (9)13-6-1-2-7-13;/h3-5H,1-2,6-7H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile hydrochloride” is a powder . The storage temperature and other physical properties were not found in the search results.

Scientific Research Applications

1. Drug Discovery

  • Application : Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been reported to have bioactive properties .
  • Method : The synthesis of these compounds involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
  • Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

2. Anti-tubercular Agents

  • Application : Pyrazinamide, a pyrrolidine derivative, is an important first-line drug used in shortening TB therapy . A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Method : The design of the new molecules started by studying the binding conformation of bicyclic sulfonamide . The compounds were synthesized and evaluated for their anti-tubercular activity .
  • Results : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

3. Anti-cancer Agents

  • Application : Pyrrolidine derivatives have been used in the development of anticancer agents . For example, certain compounds exhibited improved activity compared to doxorubicin, a commonly used chemotherapy drug .
  • Method : The compounds were synthesized and their anticancer activity was evaluated .
  • Results : A few compounds exhibited slightly improved activity compared to doxorubicin, with IC50 values ranging from 48.01 to 49.78 μM .

4. Rubber Accelerators

  • Application : Pyrrolidine is used to prepare rubber accelerators .
  • Method : The specific methods of application or experimental procedures would depend on the specific type of rubber and the desired properties .
  • Results : The use of pyrrolidine as a rubber accelerator can enhance the properties of the rubber, although specific results would depend on the particular application .

5. Central Nervous System Diseases

  • Application : Pyrrolidine derivatives have been used in the development of drugs for central nervous system diseases .
  • Method : The compounds were synthesized and their activity was evaluated .
  • Results : The specific results would depend on the particular compound and disease being targeted .

6. Anti-inflammatory and Analgesic Agents

  • Application : Pyrrolidine derivatives have been used in the development of anti-inflammatory and analgesic agents .
  • Method : The compounds were synthesized and their anti-inflammatory and analgesic activity was evaluated .
  • Results : The specific results would depend on the particular compound and the specific inflammatory condition or pain being targeted .

properties

IUPAC Name

2-pyrrolidin-1-ylpyridine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13;/h3-5H,1-2,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYQOJLGGLWNSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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